The synthesis of N-Acetylmethyl-nicotinamide can be achieved through several methodologies:
N-Acetylmethyl-nicotinamide features a pyridine ring structure characteristic of nicotinamide derivatives. The molecular formula is , indicating the presence of two nitrogen atoms, which are integral to its biological activity.
N-Acetylmethyl-nicotinamide can participate in several chemical reactions:
The stability of N-Acetylmethyl-nicotinamide under different pH levels and temperatures is crucial for its application in biochemical studies. Analytical techniques such as high-performance liquid chromatography may be employed to monitor these reactions.
N-Acetylmethyl-nicotinamide exerts its effects primarily through modulation of NAD+ metabolism. It influences the activity of enzymes involved in NAD+ synthesis, particularly nicotinamide phosphoribosyltransferase and nicotinamide N-methyltransferase:
Relevant analyses often focus on its interaction with biological systems, particularly how it influences NAD+ metabolism.
N-Acetylmethyl-nicotinamide has several scientific uses:
Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide (a form of vitamin B₃) using S-adenosylmethionine as the methyl donor. This reaction yields 1-methylnicotinamide (MNAM) and S-adenosylhomocysteine. The human NNMT enzyme exhibits a Michaelis constant (Km) for nicotinamide of 200–430 μM, indicating low substrate affinity under physiological conditions. Consequently, NNMT activity increases proportionally with elevated cellular nicotinamide concentrations [1] [5]. Structural analyses reveal that nicotinamide and S-adenosylmethionine bind adjacently in NNMT’s catalytic pocket, with aspartate-197 and tyrosine-20 residues critical for methyl transfer efficiency [5].
NNMT expression dominates in hepatocytes and adipocytes but is detectable in fibroblasts, smooth muscle cells, and epithelial tissues. Genetic variants in the NNMT gene (e.g., rs694539) correlate with altered enzyme activity and metabolic phenotypes like non-alcoholic steatohepatitis and hyperhomocysteinemia [1]. Post-translational modifications further regulate NNMT: phosphorylation at tyrosine-11 enhances activity, while citrullination at arginine-132 inactivates the enzyme [5].
Table 1: Kinetic Parameters of Human NNMT
Substrate | Km (μM) | Method | Reference |
---|---|---|---|
Nicotinamide | 430 | Radiochemical assay | [1] |
Nicotinamide | 200 | UHP-HILIC-MS | [5] |
S-Adenosylmethionine | 1.8 | Radiochemical assay | [1] |
S-Adenosylmethionine | 8.5 | UHP-HILIC-MS | [5] |
S-Adenosylmethionine serves as the universal methyl donor for NNMT, enabling the transfer of a methyl group to nicotinamide’s pyridine nitrogen. This reaction consumes one mole of S-Adenosylmethionine per mole of MNAM produced and generates S-adenosylhomocysteine as a byproduct. S-Adenosylhomocysteine is a potent inhibitor of methyltransferases and undergoes rapid hydrolysis to homocysteine and adenosine [1] [6]. The Km of NNMT for S-Adenosylmethionine ranges from 1.8–24 μM across assay systems, reflecting competitive binding dynamics influenced by buffer composition and temperature [5].
The methylation reaction depletes the cellular methyl pool, particularly in tissues with high NNMT expression (e.g., adipose tissue). Adipocytes exhibit NNMT upregulation during obesity, consuming S-Adenosylmethionine needed for phosphatidylcholine synthesis—a process critical for hepatic lipid export. This diversion contributes to steatosis in methionine-deficient states [1] [7].
Table 2: Stoichiometry of NNMT-Catalyzed Reaction
Reactant | Product | Molar Ratio |
---|---|---|
Nicotinamide | 1-Methylnicotinamide | 1:1 |
S-Adenosylmethionine | S-Adenosylhomocysteine | 1:1 |
Nicotinamide methylation directly competes with the nicotinamide adenine dinucleotide salvage pathway. Nicotinamide phosphoribosyltransferase—the rate-limiting enzyme in nicotinamide adenine dinucleotide biosynthesis—converts nicotinamide to nicotinamide mononucleotide with a Km of <1 μM. This high affinity ensures nicotinamide prioritization for nicotinamide adenine dinucleotide synthesis under low substrate conditions [3] [6]. However, elevated nicotinamide (e.g., from accelerated nicotinamide adenine dinucleotide consumption) activates NNMT-mediated clearance, diverting nicotinamide from salvage. This reduces cellular nicotinamide adenine dinucleotide pools, as methylated nicotinamide cannot re-enter biosynthesis pathways [8] [10].
In hepatocytes, NNMT upregulation stabilizes sirtuin 1 by reducing nicotinamide-mediated inhibition, enhancing glucose metabolism. Conversely, in cancer-associated fibroblasts, NNMT overexpression depletes nicotinamide adenine dinucleotide, suppressing mitochondrial respiration and promoting glycolysis [5] [7].
NNMT activity elevates homocysteine via S-adenosylhomocysteine hydrolysis. Genome-wide studies confirm NNMT polymorphisms (e.g., rs1941404) correlate with hyperhomocysteinemia—a risk factor for cardiovascular and neurodegenerative diseases [10]. Homocysteine induces endoplasmic reticulum stress and inhibits methyltransferases by accumulating S-adenosylhomocysteine [6].
Concurrently, NNMT depletes nicotinamide adenine dinucleotide by limiting nicotinamide availability. Nicotinamide adenine dinucleotide decline impairs sirtuin and poly(ADP-ribose) polymerase activities, disrupting DNA repair, mitochondrial biogenesis, and insulin signaling. Aging tissues exhibit NNMT upregulation alongside nicotinamide adenine dinucleotide deficiency, exacerbating metabolic dysfunction [8] [10].
1-Methylnicotinamide undergoes further oxidation by aldehyde oxidase to N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY), which are excreted renally [1] [3]. Subcellular distribution studies reveal compartmentalized methylation dynamics:
Table 3: Subcellular Distribution of Nicotinamide Metabolites
Metabolite | Cytoplasm (μM) | Nucleus (μM) | Mitochondria (μM) |
---|---|---|---|
Nicotinamide adenine dinucleotide | 70 | 110 | 90 |
1-Methylnicotinamide | Not detected | Not detected | <5 |
Nicotinamide | 50–100 | 40–80 | 30–60 |
1-Methylnicotinamide’s limited membrane permeability restricts its interorganelle flux, confining its effects to synthesis sites. In contrast, oxidized derivatives (2PY/4PY) freely diffuse and exit cells via organic cation transporters [1] [9]. This compartmentalization ensures spatial regulation of methylation’s metabolic impact.
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